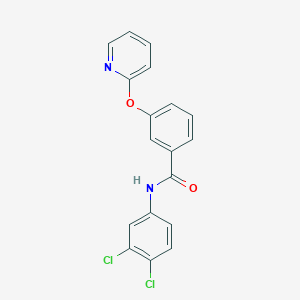

N-(3,4-dichlorophenyl)-3-(pyridin-2-yloxy)benzamide

Description

Properties

IUPAC Name |

N-(3,4-dichlorophenyl)-3-pyridin-2-yloxybenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12Cl2N2O2/c19-15-8-7-13(11-16(15)20)22-18(23)12-4-3-5-14(10-12)24-17-6-1-2-9-21-17/h1-11H,(H,22,23) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYZKVJSGCRBIDP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)OC2=CC=CC(=C2)C(=O)NC3=CC(=C(C=C3)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12Cl2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dichlorophenyl)-3-(pyridin-2-yloxy)benzamide typically involves the following steps:

Formation of the Benzamide Core: The benzamide core can be synthesized through the reaction of 3-(pyridin-2-yloxy)benzoic acid with thionyl chloride to form the corresponding acid chloride, followed by reaction with 3,4-dichloroaniline.

Coupling Reactions: The coupling of 3,4-dichloroaniline with the acid chloride derivative of 3-(pyridin-2-yloxy)benzoic acid is carried out under basic conditions, often using a base such as triethylamine.

Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain a high-purity compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial to maximize yield and minimize impurities.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dichlorophenyl)-3-(pyridin-2-yloxy)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized benzamide derivatives, while substitution reactions can produce a variety of substituted benzamides.

Scientific Research Applications

N-(3,4-dichlorophenyl)-3-(pyridin-2-yloxy)benzamide has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as an intermediate in the synthesis of other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(3,4-dichlorophenyl)-3-(pyridin-2-yloxy)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

SR 48968 [(S)-N-Methyl-N-[4-(4-Acetylamino-4-phenylpiperidino)-2-(3,4-dichlorophenyl)butyl]benzamide]

- Structural Features: Shares the benzamide core and 3,4-dichlorophenyl group but incorporates a piperidino side chain and methyl substituents.

- Pharmacological Activity : Acts as a potent NK2 receptor antagonist, demonstrating antidepressant-like effects in rodent models by reducing immobility time in the forced swim test . It also modulates pain responses in the jejunal distension model .

- Key Difference: The pyridin-2-yloxy group in the target compound is replaced by a bulkier piperidino-acetylamino side chain, which may enhance receptor selectivity for NK2 over other NK subtypes.

3-((3,4-Dichlorophenyl)Sulfonamido)-N-(4-Methoxybenzyl)Benzamide (BLD Pharm Ltd.)

Indazole-Based Analogues (e.g., N-[3-(3,4-Dichlorophenyl)-1H-Indazol-5-yl]Quinolin-4-amine)

- Structural Features: Replaces the benzamide core with an indazole-quinoline scaffold but retains the 3,4-dichlorophenyl group.

- Synthesis Yields : Varied widely (27%–84%), suggesting structural modifications impact reaction efficiency .

- Key Difference: The indazole-quinoline framework diverges significantly from benzamides, likely redirecting biological activity toward different targets.

Pharmacological and Structural Insights

The 3,4-dichlorophenyl group is critical for receptor binding in neurokinin antagonists, as seen in SR 48968 and SR 142801 . Substituents on the benzamide core (e.g., pyridinyloxy vs. piperidino) modulate receptor affinity and selectivity. For example:

- Pyridinyloxy Group : May enhance π-π stacking interactions with aromatic residues in receptor binding pockets.

Research Findings and Implications

- Neurokinin Receptor Targeting : The 3,4-dichlorophenyl-benzamide scaffold is a validated template for NK receptor antagonists, with SR 48968 serving as a benchmark for antidepressant and analgesic activity .

- Synthetic Feasibility : High-purity synthesis (e.g., 98% for BLD Pharm’s compound) underscores advancements in benzamide derivatization techniques .

- Structural Flexibility : Substituent variations (e.g., pyridinyloxy vs. sulfonamido) allow fine-tuning of physicochemical properties without compromising the core pharmacophore.

Biological Activity

N-(3,4-dichlorophenyl)-3-(pyridin-2-yloxy)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Synthesis

The compound features a dichlorophenyl group and a pyridin-2-yloxy moiety connected to a benzamide core. The synthesis typically involves the reaction of 3-(pyridin-2-yloxy)benzoic acid with thionyl chloride to form an acid chloride, which is then coupled with 3,4-dichloroaniline under basic conditions, often using triethylamine as a base. Purification is commonly achieved through recrystallization or column chromatography .

Biological Activity Overview

This compound has been studied for various biological activities:

- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties, making it a candidate for further exploration in infectious disease treatment.

- Anticancer Properties : Research has shown that derivatives of benzamides similar to this compound can inhibit specific kinases involved in cancer cell proliferation . The compound's mechanism may involve modulation of enzyme activity linked to cancer pathways.

- Enzyme Interaction : The compound is believed to interact with specific enzymes or receptors, potentially leading to modulation of their activity, which could result in therapeutic effects .

The precise mechanism of action for this compound remains under investigation. However, it is hypothesized that the compound may exert its effects by binding to target enzymes or receptors, thereby altering their activity. This interaction could influence various biological pathways associated with disease processes .

Case Studies and Research Findings

- Inhibition of Kinases : A study on related benzamide derivatives demonstrated their ability to inhibit RET kinase activity, which is crucial in certain cancers. Compounds similar to this compound showed moderate to high potency in ELISA-based kinase assays .

- Anticancer Efficacy : In vitro studies have indicated that compounds with similar structures can effectively inhibit cell proliferation in cancer cell lines. For instance, a derivative targeting EGFR and HER-2 showed promising anti-proliferation effects against breast and lung cancer cells .

Comparative Analysis with Similar Compounds

| Compound Name | Biological Activity | Mechanism of Action |

|---|---|---|

| This compound | Antimicrobial, Anticancer | Enzyme/receptor modulation |

| 4-chloro-benzamides | RET kinase inhibition | Kinase inhibition |

| N-(1,3,4-thiadiazol-2-yl)benzamide | EGFR/HER-2 dual-target inhibition | Kinase inhibition |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.